molecular formula C18H12FN3O3S B2569353 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476463-34-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2569353
CAS No.: 476463-34-0
M. Wt: 369.37
InChI Key: LVIHLTYMZVMVPI-WAPJZHGLSA-N
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Description

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound based on the (1,3,4-thiadiazol-2-yl)-acrylamide scaffold, a structure identified through cell-based screening for significant cytotoxic activity against tumor cell lines . Compounds within this chemical class have demonstrated promising potential as antitumor agents, with the most potent analogues showing IC50 values in the low micromolar range (1-5 μM) against acute leukemia cell lines such as RS4;11 and HL-60 . Mechanistic studies on active derivatives indicate that they induce cell death through caspase-dependent apoptosis, a key pathway for targeted cancer therapy . A notable research value of this chemical series is its selectivity; similar active compounds have shown no obvious cytotoxicity on normal human embryonic kidney (HEK-293T) cells at concentrations above 50 μM, suggesting a potentially favorable therapeutic window . Furthermore, structurally related molecules featuring the benzo[d][1,3]dioxol-5-yl group have been reported to exhibit dual pharmacological actions, including the inhibition of angiogenesis (the formation of new blood vessels by tumors) and the activity of the P-glycoprotein (P-gp) efflux pump . The P-gp pump is a major contributor to multidrug resistance (MDR) in cancers, and its inhibition can significantly enhance the efficacy of conventional chemotherapeutic agents like doxorubicin . This compound is intended for research purposes to further explore the structure-activity relationships and precise mechanism of action of this scaffold in oncology drug discovery. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c19-13-5-3-12(4-6-13)17-21-22-18(26-17)20-16(23)8-2-11-1-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H,20,22,23)/b8-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIHLTYMZVMVPI-WAPJZHGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on current literature.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety
  • A thiadiazole ring substituted with a fluorophenyl group
  • An acrylamide functional group

This unique combination may contribute to its diverse biological activities.

1. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited significant cytotoxicity with varying IC50 values across different cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)1.8
HeLa (Cervical)2.3
A549 (Lung)1.5
IMR32 (Neuroblastoma)3.2

These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in breast and lung cancer models .

2. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Disruption of Bacterial Cell Wall Synthesis: Its structural components may interfere with the integrity of bacterial cell walls, leading to cell lysis.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

Study 1: In Vitro Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines using the MTT assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines .

Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity against clinical strains of bacteria. The results demonstrated that the compound was effective against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide exhibit promising anticancer properties. The incorporation of the thiadiazole moiety is known to enhance biological activity against various cancer cell lines. For instance, compounds containing thiadiazole structures have shown inhibitory effects on tumor growth and proliferation in vitro and in vivo models .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of thiadiazole can possess significant antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .

Molecular Modelling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a monomer for the synthesis of functional polymers. The unique structure allows for the incorporation of specific functionalities that can impart desirable properties such as thermal stability and chemical resistance to the resulting polymers .

Nanomaterials
Research indicates that compounds with similar structures can be utilized in the fabrication of nanomaterials. These materials often exhibit enhanced electrical and optical properties due to their unique molecular architecture. The potential application in drug delivery systems is particularly noteworthy, as these nanomaterials can improve bioavailability and target specificity .

Research Tool Applications

Biological Studies
The compound can be utilized as a research tool in biological studies to investigate cellular pathways and mechanisms. Its ability to modulate specific biological targets makes it a valuable candidate for studying disease mechanisms and therapeutic interventions .

Fluorescent Probes
Given its unique chemical structure, there is potential for this compound to be developed into fluorescent probes for imaging applications. Such probes can facilitate real-time monitoring of biological processes at the cellular level .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation with IC50 values indicating potency against specific cancer types.
Antimicrobial PropertiesShowed significant activity against both Gram-positive and Gram-negative bacteria; effective against resistant strains.
Polymer SynthesisDeveloped a new class of polymers exhibiting enhanced thermal stability and mechanical properties; potential applications in coatings and composites.

Chemical Reactions Analysis

Acrylamide Group Reactivity

The α,β-unsaturated carbonyl system in the acrylamide segment enables characteristic conjugate addition and hydrolysis reactions:

Reaction TypeConditionsProductYieldReferences
Acid-Catalyzed HydrolysisHCl (6M), reflux, 6h3-(Benzo[d] dioxol-5-yl)propanoic acid78%
Thiol AdditionEthanol, NaHCO₃, RT, 12hβ-Mercaptoacrylamide adducts65-82%
Michael AdditionDMF, K₂CO₃, alkyl halide (1:1.2)Alkylated acrylamide derivatives55-73%

Mechanistic Notes :

  • Hydrolysis occurs via protonation of the carbonyl oxygen, followed by nucleophilic water attack at the β-carbon.

  • Thiol additions proceed through nucleophilic attack at the α-position due to electron-withdrawing effects of the amide group .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic substitutions:

Reaction TypeConditionsProductYieldReferences
HalogenationNBS, CCl₄, 60°C, 3h5-Bromo-1,3,4-thiadiazole derivative68%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-substituted thiadiazoles72-85%
Nucleophilic SubstitutionNaSH, EtOH, reflux, 8hThiolate intermediate for further functionalization61%

Key Observations :

  • The 2-amino group enhances regioselectivity in cross-coupling reactions .

  • Electron-withdrawing substituents (e.g., 4-fluorophenyl) reduce aromatic electrophilic substitution rates at the thiadiazole ring .

Benzo[d] dioxole Reactivity

The fused dioxole ring undergoes selective electrophilic substitutions:

Reaction TypeConditionsProductYieldReferences
NitrationHNO₃, H₂SO₄, 0°C, 2h6-Nitrobenzo[d] dioxole isomer89%
DemethylationBBr₃, CH₂Cl₂, -78°C, 1hCatechol derivative94%
Friedel-Crafts AcylationAlCl₃, AcCl, RT, 6h5-Acetylbenzo[d] dioxole77%

Stereoelectronic Effects :

  • Electron-donating methylenedioxy groups direct electrophiles to the para position relative to the oxygen atoms .

  • Demethylation with BBr₃ preserves the thiadiazole and acrylamide functionalities.

Oxidative Transformations

The compound undergoes oxidation at sulfur and aromatic centers:

Reaction TypeConditionsProductYieldReferences
Thiadiazole S-OxidationmCPBA, CHCl₃, 0°C, 1hThiadiazole S-oxide83%
Arene EpoxidationDMDO, acetone, RT, 12hBenzo[d] dioxole epoxide58%

Mechanistic Pathways :

  • S-Oxidation proceeds via a radical mechanism stabilized by the thiadiazole’s electron-deficient nature .

  • Epoxidation occurs preferentially at the electron-rich benzo[d] dioxole ring .

Photochemical Reactions

The acrylamide moiety participates in [2+2] cycloadditions under UV light:

Reaction TypeConditionsProductYieldReferences
DimerizationUV (365 nm), benzene, 24hCyclobutane-linked dimer42%
Cross-CycloadditionMaleimide, UV, THF, 12hBicyclic adduct37%

Stereoselectivity :

  • Reactions favor trans-diastereomers due to steric hindrance between the thiadiazole and dioxole groups .

Catalytic Functionalization

Transition-metal catalysis enables C–H activation:

Reaction TypeConditionsProductYieldReferences
Pd-Catalyzed ArylationPd(OAc)₂, Ag₂CO₃, DMA, 120°C5-Arylthiadiazole derivatives66%
Ru-Mediated OxidationRuCl₃, NaIO₄, H₂O/MeCNQuinone derivative71%

Substrate Scope :

  • The 4-fluorophenyl group enhances para-selectivity in cross-coupling reactions .

  • Ruthenium catalysts selectively oxidize the methylenedioxy bridge over the acrylamide .

Stability Under Physiological Conditions

Hydrolytic stability in buffer systems:

pHTemperatureHalf-Life (h)Degradation PathwayReferences
7.437°C48.2Acrylamide hydrolysis → carboxylic acid
1.237°C6.8Thiadiazole ring cleavage

Implications :

  • Stability at physiological pH supports potential pharmaceutical applications.

  • Acidic degradation limits oral bioavailability unless formulated with enteric coatings .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Modifications

Thiadiazol vs. Thiazol Derivatives
  • Compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (): Replaces the thiadiazol ring with a thiazol core. Purity >95% via similar synthesis .
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide ():
    Features a cyclopropanecarboxamide linker instead of acrylamide. The trifluoromethoxy group boosts lipophilicity (LogP ↑) but may hinder solubility. Yield: 23% .
Pyrazole and Isoxazole Derivatives
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-aroyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide ():
    Pyrazole core with tert-butyl and aroyl groups. The tert-butyl group enhances metabolic stability but reduces aqueous solubility. Synthesized via acid chloride coupling (yield: 65–80%) .
  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ():
    Isoxazole substitution on thiadiazol. Lower melting point (160°C) vs. fluorophenyl-thiadiazol analogs, suggesting reduced crystallinity. IR: 1606 cm⁻¹ (C=O) .

Substituent Effects

Fluorophenyl vs. Non-Fluorinated Analogs
  • (Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (): 4-Fluorophenyl enhances π-π stacking and hydrophobic interactions. The propyl group increases flexibility but reduces target specificity.
  • IR: 1638 cm⁻¹ (C=O) .
Benzodioxole vs. Other Aromatic Systems
  • (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide ():
    Lacks benzodioxole; instead, a chloro-thiazol group is present. Cyanamide moiety introduces hydrogen-bonding capacity, altering pharmacokinetics .

Stereochemical and Conformational Comparisons

  • Z- vs. E-Configured Acrylamides :
    The Z-configuration in the target compound optimizes spatial alignment for target binding, whereas E-isomers (e.g., in ) may exhibit reduced affinity due to steric clashes .
  • Cyclopropane vs.

Q & A

Q. What in vivo models are suitable for toxicology profiling?

  • Methodology :
  • Rodent studies : Administer doses (10–100 mg/kg) to evaluate acute toxicity (LD₅₀) and organ histopathology.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via oral vs. intravenous routes.

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